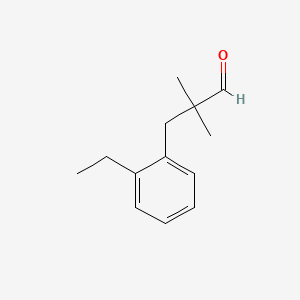
Pentafluorodimethyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentafluorodimethyl ether is a fluorinated organic compound with the molecular formula C3F8O2. It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The presence of both difluoromethoxy and trifluoromethyl groups in its structure imparts distinct reactivity and stability characteristics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the reaction of trifluoromethyl triflate with suitable precursors under controlled conditions . This reaction can be carried out at ambient temperatures, making it efficient and practical for laboratory-scale synthesis.
Industrial Production Methods
Industrial production of Pentafluorodimethyl ether often involves catalytic methods to ensure high yields and purity. For example, the catalytic fluorination of appropriate precursors using fluorinating agents such as sulfur tetrafluoride or bis(2-methoxyethyl)aminosulfur trifluoride can be employed . These methods are scalable and can be optimized for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Pentafluorodimethyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: Reduction reactions can convert it into less fluorinated derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield difluoromethoxytrifluoromethane derivatives with additional oxygen functionalities, while substitution reactions can produce a wide range of functionalized compounds .
Wissenschaftliche Forschungsanwendungen
Pentafluorodimethyl ether has several scientific research applications:
Wirkmechanismus
The mechanism by which Pentafluorodimethyl ether exerts its effects involves the interaction of its fluorinated groups with molecular targets. The difluoromethoxy and trifluoromethyl groups can engage in hydrogen bonding, dipole-dipole interactions, and van der Waals forces with biological molecules, influencing their structure and function . These interactions can modulate enzyme activity, receptor binding, and other biochemical pathways, making the compound valuable in medicinal chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Difluoromethyl trifluoromethyl ether: Shares similar fluorinated groups but differs in the overall structure and reactivity.
Pentafluorodimethyl ether: Another fluorinated ether with distinct chemical properties and applications.
Difluoromethylated proteins: Biomolecules modified with difluoromethyl groups for enhanced stability and function.
Uniqueness
This compound is unique due to its combination of difluoromethoxy and trifluoromethyl groups, which impart a balance of reactivity and stability. This makes it particularly valuable in applications requiring precise control over chemical and physical properties .
Eigenschaften
CAS-Nummer |
3822-68-2 |
|---|---|
Molekularformel |
C2HF5O |
Molekulargewicht |
136.02 g/mol |
IUPAC-Name |
difluoromethoxy(trifluoro)methane |
InChI |
InChI=1S/C2HF5O/c3-1(4)8-2(5,6)7/h1H |
InChI-Schlüssel |
ACYQYBAHTSKBLM-UHFFFAOYSA-N |
SMILES |
C(OC(F)(F)F)(F)F |
Kanonische SMILES |
C(OC(F)(F)F)(F)F |
Key on ui other cas no. |
3822-68-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Nonane, 1,1-bis[(3,7-dimethyl-2,6-octadien-1-yl)oxy]-](/img/structure/B1616155.png)
![Acetamide, N-[3-[(2-cyanoethyl)ethylamino]-4-ethoxyphenyl]-](/img/structure/B1616156.png)

![Benzo[b]thiophene-2-carboxylic acid, 2,3-dihydro-3-oxo-](/img/structure/B1616159.png)



